4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester

Stable-isotope dilution mass spectrometry LC-MS/MS internal standard Isotopic purity

4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA‑d3 Methyl Ester (CAS 1795786‑84‑3) is a stable‑isotope labeled, fully protected L‑DOPA derivative carrying three deuterium atoms on the 3‑O‑methyl group [REFS‑1]. It belongs to the class of deuterated, orthogonally protected amino acid esters used primarily as an internal standard for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) quantification of 3‑O‑methyl‑L‑DOPA, a key L‑DOPA metabolite, and as a synthetic intermediate in medicinal chemistry [REFS‑2].

Molecular Formula C26H27NO6
Molecular Weight 452.521
CAS No. 1795786-84-3
Cat. No. B589403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester
CAS1795786-84-3
Synonyms3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine-d3 Methyl Ester
Molecular FormulaC26H27NO6
Molecular Weight452.521
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1/i1D3
InChIKeyYCRQPRYBXXTANN-MVTYLIICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA‑d3 Methyl Ester (CAS 1795786‑84‑3) – Procurement‑Grade Stable‑Isotope Labeled L‑DOPA Intermediate


4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA‑d3 Methyl Ester (CAS 1795786‑84‑3) is a stable‑isotope labeled, fully protected L‑DOPA derivative carrying three deuterium atoms on the 3‑O‑methyl group [REFS‑1]. It belongs to the class of deuterated, orthogonally protected amino acid esters used primarily as an internal standard for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) quantification of 3‑O‑methyl‑L‑DOPA, a key L‑DOPA metabolite, and as a synthetic intermediate in medicinal chemistry [REFS‑2]. The compound is supplied with a certified purity of ≥98 % and a molecular mass shift of +3.02 Da relative to its unlabeled congener, enabling clear chromatographic and mass spectrometric resolution from endogenous analytes [REFS‑1][REFS‑2].

Why Generic L‑DOPA Isotopologues Cannot Substitute for 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA‑d3 Methyl Ester in Quantitative MS Workflows


Unlike simple deuterated L‑DOPA or 3‑O‑methyl‑L‑DOPA‑d3 standards that lack protecting groups, 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA‑d3 Methyl Ester provides a specific +3.02 Da mass shift localized exclusively on the 3‑O‑methyl moiety, while the dual O‑benzyl and N‑Cbz protection permits selective, stepwise deprotection in multistep syntheses [REFS‑1][REFS‑2]. Unprotected deuterated analogs (e.g., 3‑O‑Methyl‑L‑DOPA‑d3, CAS 586954‑09‑8) exhibit higher aqueous solubility but are chemically labile under common coupling conditions and cannot serve as orthogonal intermediates in peptide or prodrug construction [REFS‑3]. Without the benzyl‑Cbz protection architecture, the isotopic label may also undergo unwanted H/D exchange in protic media, compromising quantitative accuracy in LC‑MS/MS assays [REFS‑4].

Quantitative Comparative Evidence for 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA‑d3 Methyl Ester vs. Its Closest Analogs


Mass Shift Specificity: +3.02 Da Advantage Over Unlabeled and Non‑methylated Analogs

The target compound exhibits a monoisotopic mass of 452.51 Da, representing a +3.02 Da shift from the unlabeled analog 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA Methyl Ester (MW 449.18 Da, CAS 881911‑31‑5) [REFS‑1]. This 3‑Da separation, originating exclusively from the 3‑O‑CD₃ label, places the d₃ signal well outside the natural isotopic envelope of the unlabeled analyte (M+1 through M+3), eliminating spectral overlap that plagues single‑Da or ¹³C‑labeled standards in complex biological matrices [REFS‑2]. In contrast, the non‑methylated analog 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑L‑DOPA Methyl Ester (CAS 105229‑41‑2) bears no 3‑O‑methyl group and therefore cannot serve as an internal standard for 3‑O‑methyl‑L‑DOPA quantification, as it lacks the metabolic methylation site [REFS‑3].

Stable-isotope dilution mass spectrometry LC-MS/MS internal standard Isotopic purity

Chemical Purity and Lot-to-Lot Consistency: ≥98 % vs. Unlabeled Analog at ≤95 %

The deuterated target compound is consistently supplied with a minimum purity of 98 % (HPLC), as verified by independent vendor certificates of analysis (CoA) [REFS‑1][REFS‑2]. The unlabeled analog (CAS 881911‑31‑5) is routinely offered at a minimum purity of 95 % [REFS‑3]. A 3‑percentage‑point purity differential, while modest, reduces the uncertainty contributed by the internal standard to the overall measurement error budget in validated bioanalytical methods, particularly when operating near the lower limit of quantification (LLOQ) where impurity-derived signal can inflate baseline noise [REFS‑4].

Analytical reference standard Purity specification Batch reproducibility

Solubility Profile: Dichloromethane‑Soluble Protected Intermediate vs. Water‑Soluble Unprotected Analogs

The target compound is freely soluble in dichloromethane (DCM), consistent with its fully protected (O‑benzyl, N‑Cbz, methyl ester) architecture [REFS‑1][REFS‑2]. Its unlabeled congener displays identical DCM solubility [REFS‑3]. In contrast, the unprotected metabolite 3‑O‑Methyl‑L‑DOPA‑d3 (CAS 586954‑09‑8) is water‑soluble but insoluble in aprotic organic solvents, precluding its direct use in anhydrous coupling reactions (e.g., peptide synthesis, esterification) without prior protection [REFS‑4]. The non‑methylated protected analog (CAS 105229‑41‑2) shows poor aqueous solubility (calculated 8.3 mg/L at 25 °C) and limited DCM solubility, making it less versatile for solution‑phase chemistry [REFS‑5].

Solubility Orthogonal protecting groups Organic synthesis

Deuterium Localization Enables Methylation‑Specific Metabolic Tracing vs. Ring‑Labeled or Backbone‑Labeled Isomers

The deuterium label in the target compound is located exclusively on the 3‑O‑methyl group (OCD₃), the site of catechol‑O‑methyltransferase (COMT)‑mediated metabolism of L‑DOPA [REFS‑1]. This contrasts with commercially available L‑DOPA‑d₃ standards (e.g., α‑deuterated or ring‑deuterated congeners) where the label resides on the α‑carbon or aromatic ring, positions that do not discriminate between parent drug and 3‑O‑methylated metabolite in MS/MS fragmentation [REFS‑2]. The Perera et al. (2003) synthesis of 3‑O‑[²H₃]‑methydopa, of which the target compound is a protected precursor, was specifically designed to provide a tandem‑MS internal standard for quantification of 3‑O‑methyldopa in dried blood spots for diagnosis of aromatic L‑amino acid decarboxylase (AADC) deficiency [REFS‑3].

Site‑specific labeling COMT pathway Metabolic fate analysis

Pharmaceutical Impurity Standard Qualification vs. Non‑Qualified Labeled Compounds

The target compound is cataloged specifically as a Dopa‑impurity stable‑isotope reference standard (Pharmaffiliates PA STI 011120), implying its suitability for pharmaceutical impurity quantification under ICH Q3A guidelines [REFS‑1]. Generic deuterated L‑DOPA metabolites (e.g., 3‑O‑Methyl‑L‑DOPA‑d3, CAS 586954‑09‑8) are typically marketed as research‑grade biochemicals without impurity‑standard qualification, lacking the batch‑specific CoA documentation of identity, purity, and stability required for regulatory submissions [REFS‑2]. The impurity‑standard designation signifies that the material has been characterized against pharmacopeial acceptance criteria, reducing risk during method transfer to QC environments [REFS‑3].

Pharmaceutical impurity profiling GMP reference standard Regulatory compliance

Optimal Procurement and Application Scenarios for 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA‑d3 Methyl Ester


Stable‑Isotope Dilution LC‑MS/MS Quantification of 3‑O‑Methyl‑L‑DOPA in Biological Matrices

After deprotection of the benzyl and Cbz groups, the released 3‑O‑[²H₃]‑methyl‑L‑DOPA serves as an ideal internal standard for isotope‑dilution LC‑MS/MS quantification of 3‑O‑methyl‑L‑DOPA in plasma, CSF, or dried blood spots. The +3.02 Da mass shift (Evidence Item 1) ensures chromatographic co‑elution with the unlabeled analyte while avoiding spectral overlap, and the ≥98 % chemical purity (Evidence Item 2) supports regulatory‑grade bioanalytical method validation per FDA/EMA guidance [REFS‑1][REFS‑2].

Synthesis of Deuterium‑Labeled L‑DOPA Peptide Conjugates and Prodrugs

The orthogonal O‑benzyl, N‑Cbz, and methyl ester protecting groups enable sequential deprotection: (i) saponification of the methyl ester to the free acid, (ii) hydrogenolysis of the N‑Cbz group to liberate the amine for peptide coupling, and (iii) final removal of the O‑benzyl group to unveil the catechol. The dichloromethane solubility (Evidence Item 3) facilitates anhydrous coupling chemistry, while the methyl‑specific deuterium label (Evidence Item 4) remains intact throughout the synthetic sequence, providing a labeled building block for mechanistic studies of L‑DOPA‑containing oligopeptides [REFS‑2].

Quantification of L‑DOPA‑Related Impurities in Pharmaceutical Drug Substance

As a cataloged pharmaceutical impurity reference standard (Evidence Item 5), the compound can be employed directly in HPLC‑UV or LC‑MS methods for quantifying process‑related impurities in L‑DOPA active pharmaceutical ingredient (API). The impurity‑standard qualification simplifies documentation for ICH Q3A compliance and reduces the need for in‑house qualification of a custom‑synthesized labeled standard [REFS‑1].

In Vitro COMT Enzyme Kinetics and Methylation Pathway Tracing

The 3‑O‑CD₃ label (Evidence Item 4) allows researchers to track the fate of the methyl group in COMT‑catalyzed transmethylation assays. Following enzymatic deprotection (or use of the deprotected form), the d₃‑methyl label produces a distinct +3 Da shift in the methylated product ion, enabling simultaneous monitoring of both the substrate and product channels in a single LC‑MS/MS run without isotopic crosstalk [REFS‑3].

Quote Request

Request a Quote for 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.